2-(2-methyl-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione
Description
2-(2-Methyl-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione is an organic compound with the molecular formula C23H18O3.
Properties
IUPAC Name |
2-(2-methyl-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-15-12-13-21-19(14-15)23(18-10-6-7-11-20(18)27-21)22(16(2)25)24(26)17-8-4-3-5-9-17/h3-14,22-23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCDXMWCRHFOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3C2C(C(=O)C)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione typically involves the reaction of 2-methyl-9H-xanthene-9-carbaldehyde with 1-phenylbutane-1,3-dione under specific conditions. The reaction mixture is often purified by flash column chromatography using a solvent system such as petroleum ether and ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2-Methyl-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Industry: Used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-(2-methyl-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. These interactions can modulate various biological processes and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Xanthen-9-one: A structurally related compound with similar aromatic properties.
2-Methoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one: Another xanthene derivative with different functional groups.
2,5-Dimethoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one: A compound with additional methoxy groups, affecting its reactivity.
Uniqueness
2-(2-Methyl-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a xanthene core with a phenylbutane-dione moiety makes it versatile for various applications, distinguishing it from other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
